2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
This compound features a central isoindoline-1,3-dione scaffold substituted with a 1,1-difluoro-6-azaspiro[2.5]octan-6-yl group via a ketone-containing ethyl linker. Key characteristics include:
- Synthesis: Prepared via undisclosed methods, yielding 25.1% after recrystallization (cyclohexane/toluene) .
- Physical Properties: Melting point of 100–102°C, with ¹H NMR data confirming the spirocyclic and difluoro motifs (δ 1.07–1.20 ppm for –CH2–CF2–, δ 3.70–3.88 ppm for –CH2–N–) .
- Structural Uniqueness: The 6-azaspiro[2.5]octane ring introduces conformational rigidity, while the difluoro group enhances electronic stability, distinguishing it from simpler isoindoline derivatives.
Properties
IUPAC Name |
2-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-17(19)10-16(17)5-7-20(8-6-16)13(22)9-21-14(23)11-3-1-2-4-12(11)15(21)24/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRFKFUPVQXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and four-membered rings . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original compound.
Scientific Research Applications
2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- The spirocyclic-difluoro motif in the target may influence target binding due to enhanced rigidity and electronic effects, but empirical validation is needed.
Biological Activity
The compound 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A difluoromethyl group .
- An azaspiro[2.5]octane moiety.
- An isoindoline-1,3-dione core.
This unique arrangement contributes to its interaction with biological systems, particularly in the modulation of enzyme activities and protein interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group can act as an electrophile, participating in biochemical reactions that influence cellular signaling pathways. The isoindoline structure is known for its role in inhibiting various enzymes and receptors associated with disease processes.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound can reduce levels of tumor necrosis factor-alpha (TNFα) in mammals, suggesting potential anti-inflammatory properties. This cytokine is crucial in mediating inflammation and has been implicated in various inflammatory diseases .
2. Enzyme Inhibition
The compound may exhibit inhibitory effects on certain enzymes relevant to metabolic pathways. For instance, derivatives of isoindoline have been shown to affect enzymes involved in tumor progression and inflammation . The specific binding affinity and inhibition kinetics are yet to be fully characterized for the difluoro compound.
3. Anticancer Potential
Given the structural similarities with other bioactive compounds, there is a hypothesis that this molecule might possess anticancer properties by targeting specific cancer-related pathways . Further studies are required to elucidate its efficacy against various cancer cell lines.
Study 1: TNFα Reduction
A study demonstrated that substituted isoindolines can significantly reduce TNFα levels in vivo. The mechanism involved the modulation of signaling pathways that regulate cytokine production . This finding supports the potential use of similar compounds in treating inflammatory conditions.
Study 2: Enzyme Interaction Assays
In vitro assays have indicated that related compounds can inhibit key metabolic enzymes. For example, compounds derived from isoindoline structures showed promising results in inhibiting enzymes linked to cancer cell proliferation .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione, and how can purity be optimized?
- Methodology : Multi-step synthesis involving condensation reactions between isoindoline-1,3-dione derivatives and azaspiro precursors. Key steps include:
- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the spirocyclic amine and oxoethyl group .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
- Final characterization using - and -NMR to confirm spirocyclic connectivity and fluorine substitution patterns .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS, DMSO, and ethanol at 25°C, followed by HPLC-UV quantification .
- Stability : Accelerated stability studies under varying pH (2–9) and temperatures (4–40°C) using LC-MS to monitor degradation products .
- LogP : Determine via reverse-phase HPLC with a C18 column calibrated against standard hydrophobicity markers .
Q. What spectroscopic techniques are critical for confirming the structural integrity of the azaspiro[2.5]octane core?
- Methodology :
- NMR : -NMR to verify difluoro substitution and NOESY to confirm spirocyclic geometry .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and fluorine-related vibrations .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to validate the spirocyclic scaffold .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of the difluoro-azaspiro moiety?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess conformational flexibility of the spirocyclic ring .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro assays .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodology :
- Dose-Response Refinement : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-HRMS to identify active/inactive metabolites .
- Cellular Context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to account for pathway-specific differences .
Q. How can researchers design a high-throughput screening (HTS) pipeline to evaluate this compound’s modulation of oxidative stress pathways (e.g., Keap1-Nrf2)?
- Methodology :
- Reporter Assays : Stably transfect HEK293 cells with an ARE-luciferase construct to quantify Nrf2 activation .
- Counter-Screens : Include a redox-sensitive dye (e.g., DCFH-DA) to distinguish Nrf2-specific effects from general antioxidant activity .
- Hit Validation : Confirm dose-dependent responses and exclude false positives via CRISPR-mediated Keap1 knockout .
Q. What are the best practices for analyzing environmental fate and ecotoxicological risks of this compound during preclinical development?
- Methodology :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C using LC-MS/MS .
- Bioaccumulation Potential : Calculate bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) via OECD Test 305 .
- Tiered Ecotoxicity Testing : Start with algal growth inhibition (OECD 201) and progress to zebrafish embryotoxicity (OECD 236) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Methodology :
- Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein interactions under explicit solvent conditions .
- Alchemical Transformations : Compare thermodynamic cycles to identify enthalpic/entropic contributions to activity .
- Crystallographic Validation : Co-crystallize the compound with its target to resolve steric/electronic mismatches .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in heterogeneous in vivo models?
- Methodology :
- Mixed-Effects Models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .
- Bayesian Hierarchical Modeling : Integrate prior in vitro data to improve parameter estimation in small-sample in vivo cohorts .
- Power Analysis : Use G*Power to determine minimum sample sizes for detecting effect sizes ≥20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
